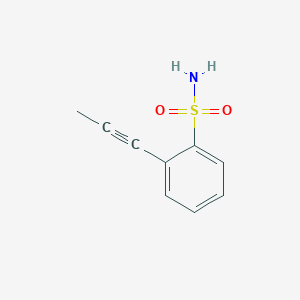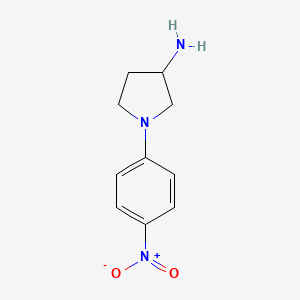![molecular formula C17H27N3O B8759382 2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE](/img/structure/B8759382.png)
2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[44]NONAN-7-YL)ANILINE is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.
Introduction of the aniline moiety: This step often involves a nucleophilic aromatic substitution reaction where an appropriate aniline derivative is introduced.
Methylation and alkylation: These steps are necessary to introduce the methyl and propan-2-yloxy groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structure and reactivity.
Material Science: The compound’s spirocyclic structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mecanismo De Acción
The mechanism of action of 2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites and modulate biological activity, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane hydrochloride: This compound shares a similar spirocyclic core but differs in its functional groups.
1,7-Diazaspiro[4.4]nonane derivatives: Various derivatives of this core structure exist, each with unique properties and applications.
Uniqueness
2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[44]NONAN-7-YL)ANILINE is unique due to its specific combination of functional groups and spirocyclic structure
Propiedades
Fórmula molecular |
C17H27N3O |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C17H27N3O/c1-13(2)21-16-11-14(5-6-15(16)18)20-10-8-17(12-20)7-4-9-19(17)3/h5-6,11,13H,4,7-10,12,18H2,1-3H3 |
Clave InChI |
OBCJKVYAJSWYKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)N2CCC3(C2)CCCN3C)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














